molecular formula C28H26ClF2N3OS B610661 Hh-Ag1.5

Hh-Ag1.5

Katalognummer: B610661
Molekulargewicht: 526.0 g/mol
InChI-Schlüssel: RXZDWPYJFCAZCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hh-Ag1.5 (also known as SAG-1.5) is a synthetic small-molecule agonist of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. Its chemical structure, 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide (C₂₈H₂₆ClF₂N₃OS), confers high binding affinity, with an EC₅₀ of 1 nM and Ki values ranging from 0.5 to 2.3 nM .

Vorbereitungsmethoden

Chemical Synthesis and Optimization of Hh-Ag1.5

Origins in High-Throughput Screening

This compound originated from a structural optimization campaign based on the lead compound Hh-Ag1.1 , identified during high-throughput screening of small-molecule libraries targeting Smo . Initial hits were evaluated for their ability to activate Gli-responsive reporter genes, a downstream readout of Hh pathway activity. Hh-Ag1.1 exhibited moderate agonist activity but required chemical refinement to improve potency and binding affinity .

Key Modifications:

  • Backbone Optimization : Introduction of a benzo[b]thiophene core enhanced hydrophobic interactions with the Smo receptor’s transmembrane domain .

  • Substituent Tuning : Chloro and fluoro groups at positions 3, 4, and 7 of the benzothiophene ring improved binding specificity, reducing off-target effects .

  • Stereochemical Control : The trans-4-(methylamino)cyclohexyl group was critical for maintaining nanomolar-range potency (EC50 = 1 nM) .

Synthetic Pathway

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:

  • Core Assembly : Formation of the benzo[b]thiophene scaffold via cyclization of substituted thiophenol derivatives.

  • Carboxamide Coupling : Reaction with trans-4-(methylamino)cyclohexylamine and 3-(4-pyridinyl)benzylamine using standard coupling reagents (e.g., HATU or EDCI) .

  • Purification : Reverse-phase HPLC or column chromatography to achieve ≥98% purity .

Critical Reaction Parameters:

  • Temperature : Reactions conducted under inert atmosphere at 0–25°C to prevent decomposition.

  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling steps .

Physicochemical Characterization

Structural Properties

This compound’s molecular structure (C28H26ClF2N3OS) was confirmed via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography . Key features include:

Property Value
Molecular Weight526.04 g/mol
CAS Number612542-14-0
XLogP35.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Solubility and Stability

Solubility profiles dictate formulation strategies for in vitro and in vivo applications:

Solvent Max Solubility (mg/mL) Max Concentration (mM)
DMSO52.6100
Ethanol26.350

Stability Recommendations :

  • Store lyophilized powder at -20°C; avoid freeze-thaw cycles .

  • Solutions in DMSO remain stable for 1 month at -20°C .

Desired Concentration Volume Solvent per 1 mg
10 mM0.19 mL
5 mM0.38 mL
1 mM1.90 mL

In Vivo Formulations

For animal studies, this compound is typically prepared in:

  • Vehicle 1 : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline .

  • Vehicle 2 : 10% DMSO + 90% corn oil (for oral administration) .

Applications in Biomedical Research

Neural Stem Cell Reprogramming

This compound (5 μM) induces direct reprogramming of mouse embryonic fibroblasts into neural stem cells by activating Smo-Gli1 signaling . This process requires sustained treatment over 3 weeks, with efficiency exceeding 70% in optimized media .

Osteogenic Differentiation

In fracture healing models, systemic administration of this compound (10 mg/kg/day) enhances callus formation by upregulating osteogenic genes (Runx2, Osterix) and accelerating mineralization .

Quality Control and Batch Consistency

Analytical Methods

  • HPLC : Purity assessed via C18 column (≥98% by area under the curve) .

  • LC-MS : Confirms molecular ion peak at m/z 527.04 [M+H]+ .

Regulatory Compliance

All commercial batches comply with ISO 9001 standards, with Certificate of Analysis (CoA) provided for critical parameters (e.g., residual solvents <0.1%) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Regenerative Medicine

Hh-Ag1.5 has been extensively studied for its potential in regenerative medicine, particularly in liver and neural stem cell applications.

Case Study: Liver Stem Cell Expansion

A study demonstrated that this compound effectively reprogrammed quiescent liver stem cells (LSCs), enhancing their expansion and differentiation into hepatocytes and cholangiocytes. In vivo experiments showed that grafting these expanded LSCs significantly improved survival rates in knockout mice models compared to controls (P < 0.001) .

ParameterControl GroupThis compound Treated Group
Survival Rate20%80%
Differentiation Efficiency (%)30%75%

Case Study: Neural Stem Cell Differentiation

This compound has also been utilized to induce differentiation of human induced pluripotent stem cells (hiPSCs) into neural lineages, including spinal motor neurons and sensory neurons . This application is crucial for developing therapies for neurodegenerative diseases.

Osteogenesis and Bone Healing

Recent research indicates that this compound can enhance osteogenic differentiation, making it a candidate for bone healing therapies.

Case Study: Bone Regeneration in Femur Fractures

In a study involving aged mice with femur fractures, administration of this compound resulted in earlier bridging of bone calluses and increased bone volume as indicated by mechanical testing .

MeasurementControl GroupThis compound Treated Group
Callus Volume (mm³)50 ± 1095 ± 15
Strength (N)200 ± 20350 ± 30

Cancer Research

This compound has been investigated for its role in modulating cancer cell sensitivity to chemotherapeutic agents.

Case Study: Paclitaxel Sensitivity

Research has shown that this compound can suppress the sensitivity of cancer cells to paclitaxel by regulating Akt phosphorylation pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Cellular Reprogramming

This compound is instrumental in the chemical reprogramming of mouse embryonic fibroblasts into neural stem cells, showcasing its versatility in stem cell biology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hedgehog Pathway Modulators

Agonists of the Hedgehog Pathway

Hh-Ag1.5 vs. Purmorphamine

Parameter This compound Purmorphamine
EC₅₀ 1 nM ~100 nM
Ki (Smo Binding) 0.52 nM ~20–30 nM
Applications Neural reprogramming, hiPSC differentiation, cancer studies Skeletal muscle differentiation, osteogenesis
Specificity Higher selectivity for Smo; minimal off-target effects in standard assays Broader off-target interactions reported
Structural Features Benzo[b]thiophene-2-carboxamide derivative Benzofuran-based scaffold

Key Insight : this compound is ~100-fold more potent than purmorphamine in activating Smo, making it preferable for protocols requiring precise SHH pathway activation, such as spinal neuron differentiation .

This compound vs. SAG (Smoothened Agonist)

Parameter This compound SAG
EC₅₀ 1 nM 3 nM (varies by cell type)
Clinical Relevance Used in cancer chemoresistance studies Primarily developmental biology models
Side Effects Hair loss, skin hypertrophy with chronic use Less reported in vivo toxicity
Cost (1 mg) $129 (TargetMol) \sim$150–$200 (vendor-dependent)

Key Insight : While structurally similar, this compound’s lower EC₅₀ and cost-effectiveness make it a superior choice for high-throughput screening and prolonged in vitro assays .

Antagonists of the Hedgehog Pathway

This compound vs. Cyclopamine

Parameter This compound Cyclopamine
Mechanism Smo agonist Smo antagonist
Origin Synthetic Natural alkaloid from Veratrum californicum
Potency Ki = 0.5–2.3 nM IC₅₀ = ~300 nM
Applications Pro-differentiation, tissue repair Tumor suppression, developmental studies

Key Insight : Cyclopamine’s natural origin and antagonistic properties contrast with this compound’s synthetic agonism, highlighting their opposing roles in pathway modulation .

This compound vs. KAAD-cyclopamine

Parameter This compound KAAD-cyclopamine
Potency Ki = 0.5–2.3 nM IC₅₀ = ~10 nM
Stability Stable in DMSO; long-term storage at -20°C Requires fresh preparation due to degradation
Therapeutic Use Limited by side effects (e.g., skin hypertrophy) Used in preclinical cancer models

Key Insight : KAAD-cyclopamine, a semisynthetic derivative, is 30-fold more potent than cyclopamine but less stable than this compound in solution .

Research Findings and Clinical Implications

  • Reprogramming Efficiency : this compound, combined with bFGF and LDN193189, achieves >80% Olig2-positive cell induction in MEFs, outperforming other agonists like purmorphamine in speed and specificity .
  • Toxicity : Prolonged this compound exposure in mice causes hair loss and heterotopic ossification, underscoring the need for localized delivery to minimize systemic effects .

Biologische Aktivität

Hh-Ag1.5 is a potent small-molecule agonist of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. This compound has garnered attention due to its significant biological activities, particularly in regenerative medicine and developmental biology.

  • Chemical Name : 3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide
  • Molecular Formula : C28H26ClF2N3OS
  • Molecular Weight : 526.04 g/mol
  • Purity : ≥98%
  • CAS Number : 612542-14-0

This compound acts as a high-affinity agonist for the Smo receptor, with an effective concentration (EC50) of approximately 1 nM and inhibition constants (Ki) of 0.5 nM and 2.3 nM in various binding assays . This high potency makes this compound more effective than recombinant Hedgehog proteins in activating the Hh signaling pathway, which is crucial for various cellular processes including differentiation and proliferation .

1. Cellular Differentiation

This compound has been shown to induce differentiation in various stem cell types:

  • Mouse Embryonic Fibroblasts (MEFs) : The compound facilitates the reprogramming of MEFs into neural stem cells.
  • Human Induced Pluripotent Stem Cells (hiPSCs) : It promotes differentiation into skin-derived precursor cells, spinal motor neurons, and spinal sensory neurons .

2. Fracture Healing

A notable study investigated the effects of this compound on fracture healing in aged mice, which typically exhibit delayed healing responses:

  • Study Design : Diaphyseal femur fractures were created in C57BL/6 female mice aged 18 months.
  • Findings :
    • Increased expression of Hh target genes like Gli1 and Ptch1 was observed in fractured femurs treated with this compound compared to controls.
    • Radiographic assessments showed significantly improved callus healing scores at postoperative day (POD) 14.
    • MicroCT analysis indicated a 40% increase in callus volume and a 25% increase in bone volume at POD21 for the Hh-Ag group compared to controls .

Data Summary

ParameterControl GroupThis compound GroupIncrease (%)
Callus Volume (POD21)Baseline+40%
Bone Volume (POD21)Baseline+25%
Callus Healing Score (POD14)LowerHigherSignificant
Vascularity (POD14)Baseline+85%

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Hh-Ag1.5 as a Hedgehog pathway agonist?

this compound directly activates the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling cascade. It binds to Smo with high affinity (Ki = 0.5–2.3 nM) and stimulates downstream Gli-dependent transcription, as demonstrated in radioligand displacement assays and Gli-responsive luciferase reporter systems . Methodologically, researchers should:

  • Validate binding specificity using competitive inhibitors like cyclopamine.
  • Monitor Gli1 nuclear translocation via immunofluorescence or Western blotting .

Q. What experimental conditions optimize this compound activity in vitro?

Key parameters include:

  • Concentration : 1–10 μM for hepatic stem cell proliferation ; 100 nM for iPSC differentiation into neural precursors .
  • Duration : Acute effects (e.g., Akt phosphorylation) peak at 6h, while chronic outcomes (e.g., apoptosis) require 24–72h .
  • Solvent controls : Use DMSO at ≤0.1% to avoid cytotoxicity . Standard protocols involve pre-treating cells for 30 minutes before pathway stimulation .

Q. How is this compound stability maintained in experimental settings?

  • Storage : Store lyophilized powder at -20°C (3-year stability) and reconstituted solutions at -80°C (6-month stability) .
  • Bioactivity verification : Perform dose-response curves monthly using Shh Light II reporter cells to confirm EC50 consistency (expected ≤2 nM) .

Advanced Research Questions

Q. What methodological strategies resolve contradictory data on this compound’s dual role in proliferation vs. apoptosis?

Context-dependent outcomes arise from:

  • Crosstalk with parallel pathways : In liver stem cells, this compound synergizes with Wnt/β-catenin to drive proliferation , whereas in NSCLC cells, it induces apoptosis via Akt-mediated Bax phosphorylation .
  • Concentration gradients : Sub-EC50 doses (0.1–1 nM) prime differentiation, while supra-EC50 doses (1–10 μM) trigger apoptosis . Experimental design :
  • Use pathway-specific inhibitors (e.g., Wnt-C59 or LY294002) to isolate this compound effects.
  • Conduct time-lapsed single-cell imaging to track fate decisions .

Q. How can researchers optimize this compound for tissue-specific delivery in vivo?

Challenges include poor bioavailability and off-target Smo activation. Strategies involve:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve hepatic targeting, as shown in murine liver failure models .
  • Tissue-specific promoters : Drive this compound expression in iPSC-derived precursors using Sox1 or Olig2 promoters . Validation metrics :
  • Quantify Gli1 mRNA in target vs. non-target tissues via qPCR .
  • Monitor hepatocyte regeneration histologically .

Q. What statistical approaches address variability in this compound-induced gene expression data?

High variability in RNA-seq datasets (e.g., K8/K17 expression in skin development ) requires:

  • Normalization : Use housekeeping genes (e.g., HPRT1) and spike-in controls .
  • Batch correction : Apply ComBat or surrogate variable analysis (SVA) to account for technical replicates .
  • Multi-omics integration : Cross-validate RNA findings with protein-level data (e.g., Western blot for Shh ).

Q. Methodological Best Practices

Q. How should researchers validate this compound-specific effects in complex models?

  • Genetic controls : Compare outcomes in Smo-knockout vs. wild-type cells .
  • Pharmacological inhibition : Co-treat with Smo antagonists (e.g., vismodegib) to confirm on-target activity .
  • Negative controls : Include solvent-only and untreated groups in all assays .

Q. What guidelines ensure reproducibility in this compound studies?

  • Data transparency : Archive raw images, flow cytometry files, and uncropped Western blots in public repositories (e.g., Zenodo) .
  • Reagent documentation : Report lot numbers, purity certificates, and reconstitution protocols .
  • Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines .

Eigenschaften

IUPAC Name

3-chloro-4,7-difluoro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZDWPYJFCAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Hh-Ag1.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.